FabH-IN-1
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Overview
Description
FabH-IN-1 is a chemical compound known for its inhibitory effects on the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme plays a crucial role in the fatty acid biosynthesis pathway in bacteria, making this compound a potential broad-spectrum antimicrobial agent. This compound is effective against both gram-positive and gram-negative bacteria and also exhibits antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FabH-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
FabH-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups to the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
FabH-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored as a potential antimicrobial agent to combat antibiotic-resistant bacteria.
Mechanism of Action
FabH-IN-1 exerts its effects by inhibiting the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is essential for the initiation of fatty acid biosynthesis in bacteria. This compound binds to the active site of FabH, preventing the condensation of acetyl-coenzyme A with malonyl-acyl carrier protein, thereby disrupting the fatty acid biosynthesis pathway. This inhibition leads to the suppression of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiolactomycin: Another inhibitor of β-ketoacyl-acyl carrier protein synthase III, but with different binding properties.
Cerulenin: Inhibits the same enzyme but has a different mechanism of action.
SB418011: A potent inhibitor of FabH with a different chemical structure
Uniqueness of FabH-IN-1
This compound is unique due to its broad-spectrum antimicrobial activity and its effectiveness against both gram-positive and gram-negative bacteria. Additionally, its antioxidant properties add to its potential therapeutic applications .
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C17H16N2OS/c1-12-18-17(11-21-12)13-3-5-14(6-4-13)19-15-7-9-16(20-2)10-8-15/h3-11,19H,1-2H3 |
InChI Key |
IMYGXYNLMIFDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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